molecular formula C7H9NOS B6237189 (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol CAS No. 1562244-37-4

(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol

Cat. No.: B6237189
CAS No.: 1562244-37-4
M. Wt: 155.2
InChI Key:
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Description

(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol is an organic compound featuring a thiazole ring substituted with a methyl group and a propenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol typically involves the reaction of 4-methyl-1,3-thiazole with propenol derivatives under specific conditions. One common method includes the use of a base-catalyzed reaction where the thiazole ring is activated by a strong base, followed by the addition of a propenol derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-amine
  • (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-thiol
  • (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ester

Uniqueness

(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

1562244-37-4

Molecular Formula

C7H9NOS

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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